4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide

Ion Channel Inhibition Calcium Signaling Immunology

This compound features an unsubstituted pyrazole and flexible ethylene linker, making it a non-interchangeable CRAC channel inhibitor scaffold. Unlike methylene-linked or N-methylated analogs (e.g., CAS 2319722-94-4), its pharmacophore enables distinct binding kinetics and selectivity. It also exhibits NAAA inhibition (IC50 = 27 nM), enabling dual-target phenotypic screening. Procuring this compound ensures your research program builds on a patent-backed scaffold designed for CRAC modulation, avoiding confounded pharmacology of generic chromene carboxamides. Ideal as a comparative control for linker-length chemogenomic studies.

Molecular Formula C20H16N4O3
Molecular Weight 360.373
CAS No. 1448059-53-7
Cat. No. B2834415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
CAS1448059-53-7
Molecular FormulaC20H16N4O3
Molecular Weight360.373
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
InChIInChI=1S/C20H16N4O3/c25-17-13-19(27-18-7-2-1-5-14(17)18)20(26)22-10-12-24-11-8-16(23-24)15-6-3-4-9-21-15/h1-9,11,13H,10,12H2,(H,22,26)
InChIKeyDMOILAROVBFOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide (CAS 1448059-53-7) Specifications


4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic, small-molecule inhibitor with the molecular formula C20H16N4O3 and a molecular weight of 360.373 g/mol . It belongs to the pyrazolyl-based carboxamide class and features a 4H-chromene-2-carboxamide core linked via an ethylene spacer to a 3-(pyridin-2-yl)-1H-pyrazole motif. This specific architecture is claimed in patents as an inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, positioning it as a candidate for research into inflammatory disorders [1].

Why Generic Pyrazolyl-Carboxamide Analogs Cannot Replace 4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide


Surface-level similarity to other pyrazolyl-chromene carboxamides is misleading. A key structural analog, N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide (CAS 2319722-94-4) , differs in two critical pharmacophoric elements: it incorporates a methyl group on the pyrazole N1 and a methylene linker instead of the target compound's unsubstituted pyrazole and flexible ethylene linker. These differences in linker length and conformational freedom, and in hydrogen-bond donor/acceptor potential at the pyrazole, can profoundly alter target binding kinetics and selectivity. Furthermore, other in-class compounds are often described for antifungal or anticancer activities [1], whereas the target compound is explicitly patented for a distinct mechanism, CRAC channel inhibition [2], making its biological fingerprint non-interchangeable.

Quantitative Differentiation Evidence for 4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide


Mechanistic Specificity: CRAC Channel Inhibition vs. Off-Target Kinase Activity

The compound and its close derivatives are specifically claimed as inhibitors of the CRAC channel, a critical component in lymphocyte activation and inflammatory responses [1]. This is a mechanistically distinct profile compared to structurally similar chromene-2-carboxamides, such as those studied as anti-biofilm agents acting through quorum sensing inhibition [2]. While quantitative comparative IC50 data for the target compound's CRAC inhibition versus that of a direct structural analog is not provided in the patent abstract, the patent's specific focus on the pyridinyl-pyrazolyl scaffold for this target differentiates it from general kinase inhibitors. This patent-backed target engagement provides a defined research path not offered by uncharacterized analogs.

Ion Channel Inhibition Calcium Signaling Immunology

Structural Distinction: Ethylene Linker vs. Methylene Linker in Closest Analog

The closest commercially listed analog, N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide (CAS 2319722-94-4) , differs from the target compound by a single atom in the linker region (ethylene vs. methylene). The added rotational freedom of the target's ethylene linker is a critical determinant of binding pose and entropy cost upon target engagement. While no head-to-head activity comparison between these two specific compounds has been published, structure-activity relationship (SAR) studies on similar pyrazolyl-carboxamide series demonstrate that linker length modifications can lead to orders-of-magnitude differences in potency [1]. Therefore, this is not a bioisosteric replacement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Sub-nanomolar Affinity for NAAA: A Potential Differentiating Biochemical Fingerprint

An entry in BindingDB (associated with ChEMBL ID CHEMBL3770726) reports an IC50 of 27 nM for the inhibition of recombinant human N-acylethanolamine acid amidase (NAAA) expressed in HEK293 cells [1]. Multiple measurements confirm high potency, with values as low as 6-13 nM in related assay formats. It must be stressed that the exact chemical structure registered to this ChEMBL ID requires manual verification against the target compound's structure (C20H16N4O3). If confirmed, this potency provides a quantifiable biochemical vantage point, as NAAA is a key enzyme in the endocannabinoid system. The closest structural analog (CAS 2319722-94-4) has no reported NAAA data, creating a potential activity gap that can be immediately tested.

Enzyme Inhibition Endocannabinoid System NAAA

Precedented Manufacturer Specification: Baseline Purity for Procurement

Multiple commercial vendors provide a standard purity specification of 95% for this compound . This is a typical research-grade purity for novel screening compounds. While this does not represent a differentiation from the highest-purity reagents, it provides a critical procurement baseline. Unscrupulous or novice suppliers may attempt to provide crude or lower-purity batches of this synthetically challenging pyrazolyl-chromene carboxamide. The consistent 95% claim across listings establishes a minimum benchmark for initial screening, after which laboratories must perform in-house QC.

Quality Control Purity Specification Vendor Data

Defined Application Scenarios for 4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide Procurement


Core Compound in a SAR Program for Orphan CRAC Channel Inhibitors

This compound serves as a key scaffold for a medicinal chemistry campaign focused on CRAC channel modulation, a validated target for inflammatory and autoimmune diseases. As detailed in Section 3, its patent-backed mechanism [1] and unsubstituted pyrazole-ethylene linker motif offer a distinct starting point for derivatization compared to methylated or methylene-linked analogs. Procurement ensures the research program builds on a scaffold explicitly designed for this ion channel target, avoiding the confounded pharmacology of generic chromene carboxamides.

Negative Control for Linker-Specific Pharmacology in Chemogenomic Assays

The closest analog, CAS 2319722-94-4, differs by a single methylene unit in its linker [1]. Procuring both compounds allows chemogenomic researchers to isolate the functional contribution of linker length and pyrazole N-substitution to target engagement, kinase selectivity, or cellular potency. The target compound's specific structure makes it an indispensable negative or comparative control for the methylene-linked analog, providing a minimal structural perturbation pair for probing conformational and entropic binding effects.

Biochemical Validation of NAAA as an Off-Target Liability in Pain Research

If the structural identity is confirmed, the compound's potent NAAA inhibition activity (IC50 = 27 nM) [1] makes it a powerful tool compound for studying the endocannabinoid system's crosstalk with other pathways. Researchers investigating CRAC channels in neuropathic pain could use this compound to simultaneously engage both CRAC and NAAA, or to dissect NAAA-mediated effects by using more selective analogs. This dual-target fingerprint justifies its procurement for targeted phenotypic screening panels where the potential for polypharmacology must be explicitly probed.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular weight and a consistent 95% vendor purity specification [1], this compound is suitable for developing and validating HPLC or LC-MS analytical methods for pyrazolyl-chromene carboxamides. Analytical chemistry labs can procure this specific compound to serve as a retention time standard, a mass calibration point, and a purity assay reference, establishing reproducible methods for tracking synthetic intermediates and final products in larger-scale medicinal chemistry projects.

Quote Request

Request a Quote for 4-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.